

# An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol

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## Compound of Interest

Compound Name: **5-Bromo-2,4-dichlorophenol**

Cat. No.: **B181041**

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This guide provides a comprehensive technical overview of **5-Bromo-2,4-dichlorophenol** (CAS No. 183803-12-5), a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its defined substitution pattern and versatile reactivity make it a valuable intermediate for creating highly functionalized molecules.

## Section 1: Chemical Identity and Physicochemical Properties

**5-Bromo-2,4-dichlorophenol** is a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern dictates its chemical behavior, influencing the electronic properties of the aromatic system and providing specific sites for further functionalization.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	<b>183803-12-5</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrCl <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	241.90 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Code	1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H	<a href="#">[1]</a>

| InChIKey | LZEBXZCABIQUQF-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	<b>White to off-white solid/crystalline powder</b>	[1]
Solubility	Limited solubility in water; good solubility in common organic solvents	
Storage Temperature	Room Temperature or 2-8°C for optimal stability	[1]

| Purity | Typically ≥98% |[2][3] |

## Section 2: Synthesis and Reactivity

The synthesis of **5-Bromo-2,4-dichlorophenol** typically involves the selective halogenation of a phenol precursor. The directing effects of the hydroxyl and existing halogen substituents are critical for achieving the desired regiospecificity.

## Causality in Synthesis: Electrophilic Aromatic Substitution

The primary route to a compound like **5-Bromo-2,4-dichlorophenol** is through electrophilic aromatic substitution. The starting material is 2,4-dichlorophenol. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. The two chlorine atoms are deactivating yet also ortho, para-directing. In 2,4-dichlorophenol, the positions ortho to the hydroxyl group are occupied by chlorine (position 2) or sterically hindered and electronically influenced (position 6). The position para to the hydroxyl is also occupied by a chlorine atom (position 4). This leaves position 5 as a primary target for electrophilic attack, driven by the directing power of the hydroxyl group and the existing halogens. Bromination, using an electrophilic bromine source, therefore proceeds with high regioselectivity to the C5 position.

## Representative Synthetic Protocol: Electrophilic Bromination of 2,4-Dichlorophenol

While a specific peer-reviewed protocol for this exact molecule is not readily available, a generalized, field-proven method for the regioselective bromination of an activated aromatic system serves as a reliable guide. This protocol is based on well-established principles of electrophilic aromatic halogenation.<sup>[4][5]</sup>

Objective: To synthesize **5-Bromo-2,4-dichlorophenol** via regioselective bromination of 2,4-dichlorophenol.

### Materials:

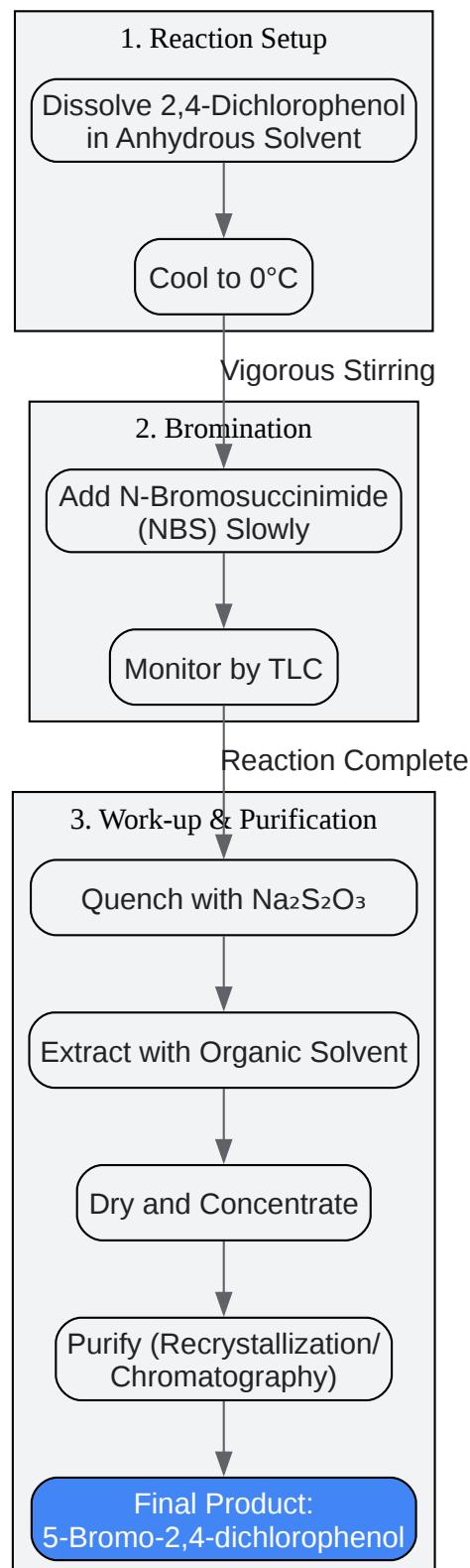
- 2,4-Dichlorophenol (starting material)
- N-Bromosuccinimide (NBS) or Bromine (Br<sub>2</sub>)
- Anhydrous solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Acetic Acid)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator

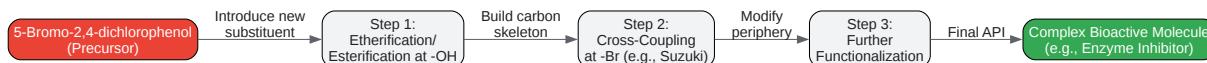
### Step-by-Step Methodology:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent under a nitrogen or argon atmosphere.
- Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize the formation of side products.

- Reagent Addition: Slowly add 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide) portion-wise over 30-60 minutes with vigorous stirring. Using a slight excess of the brominating agent ensures complete conversion of the starting material.
- Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel.
- Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure **5-Bromo-2,4-dichlorophenol**.

## Workflow Diagram: Synthesis of **5-Bromo-2,4-dichlorophenol**





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